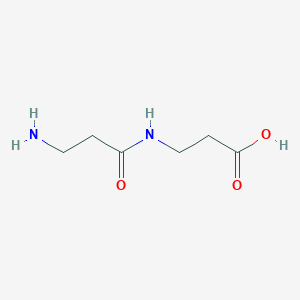

3-(3-Aminopropanoylamino)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97926. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-aminopropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-3-1-5(9)8-4-2-6(10)11/h1-4,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCSTCCKNZMDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294760 | |

| Record name | 3-(3-aminopropanoylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-53-6 | |

| Record name | 2140-53-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-aminopropanoylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2140-53-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide on 3-(3-Aminopropanoylamino)propanoic Acid: Synthesis, Properties, and Applications

This technical guide provides an in-depth analysis of 3-(3-Aminopropanoylamino)propanoic acid, a dipeptide of β-alanine, tailored for researchers, scientists, and professionals in drug development. This document elucidates the synthesis, physicochemical properties, and diverse applications of this molecule, grounding all technical information in authoritative scientific principles.

Introduction

This compound, systematically known as β-alanyl-β-alanine, is a dipeptide comprised of two β-alanine units. Unlike the proteinogenic α-amino acids, the β-amino acid structure confers unique conformational properties and significant metabolic stability. This inherent resistance to degradation by common proteases makes it a valuable building block in the design of peptidomimetics and other bioactive compounds with enhanced pharmacokinetic profiles. A thorough understanding of its synthesis and properties is fundamental to leveraging its potential in pharmaceutical and materials science.

Synthesis of this compound

The synthesis of this compound is centered around the formation of a stable amide (peptide) bond between two β-alanine molecules. This necessitates a strategic approach involving the protection of the amine group on one molecule and the activation of the carboxylic acid on the other to ensure a specific and high-yield reaction.

Synthetic Strategy: A Step-by-Step Protocol

The following protocol details a robust and widely adopted method for the synthesis of this compound. The rationale behind each step is explained to provide a self-validating and reproducible workflow.

Step 1: N-Terminal Protection of β-Alanine

To prevent unwanted side reactions, such as self-polymerization, the amino group of the first β-alanine molecule is temporarily masked with a protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[1][2]

-

Reagents : β-Alanine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water.

-

Procedure :

-

Dissolve β-alanine in a 1:1 mixture of dioxane and water.

-

Adjust the pH of the solution to 9-10 with a sodium hydroxide solution to deprotonate the amino group, enhancing its nucleophilicity.

-

Cool the mixture in an ice bath and add (Boc)₂O portion-wise with vigorous stirring. Maintaining a low temperature is crucial to control the exothermic reaction.

-

Allow the reaction to proceed overnight at room temperature to ensure complete N-protection.

-

Acidify the mixture to a pH of 2-3 with a dilute acid (e.g., 1M HCl).

-

Extract the N-Boc-β-alanine product using an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the protected amino acid.[3][4]

-

Step 2: Peptide Coupling

The carboxyl group of a second β-alanine molecule is activated to facilitate nucleophilic attack by the amino group of the N-Boc-β-alanine. Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent that forms a highly reactive O-acylisourea intermediate.[5] The addition of N-hydroxysuccinimide (HOSu) is recommended to suppress side reactions and minimize racemization.[5]

-

Reagents : N-Boc-β-alanine, β-Alanine methyl ester hydrochloride, Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (HOSu), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure :

-

Dissolve N-Boc-β-alanine and HOSu in anhydrous DCM.

-

Cool the solution in an ice bath before adding DCC. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed.

-

In a separate flask, neutralize β-alanine methyl ester hydrochloride with TEA in DCM to liberate the free amine.[6]

-

Add the free amine solution to the activated N-Boc-β-alanine solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter off the DCU precipitate.

-

Wash the filtrate sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected dipeptide, Boc-β-alanyl-β-alanine methyl ester.

-

Step 3: Deprotection

The final stage involves the removal of the Boc protecting group and the hydrolysis of the methyl ester to yield the target dipeptide.

-

Reagents : Boc-β-alanyl-β-alanine methyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Lithium hydroxide (LiOH), Methanol, Water.

-

Procedure :

-

Boc Deprotection : Dissolve the protected dipeptide in a 1:1 mixture of TFA and DCM.[2][7] Stir for 1-2 hours at room temperature to cleave the Boc group.

-

Remove the solvent and excess TFA under reduced pressure.

-

Ester Hydrolysis : Dissolve the resulting residue in a mixture of methanol and water.

-

Add an aqueous solution of LiOH and stir at room temperature until hydrolysis is complete, as monitored by thin-layer chromatography.[]

-

Neutralize the reaction mixture with a dilute acid.

-

Purify the final product, this compound, by recrystallization or column chromatography.

-

Diagram of Synthesis Workflow

Caption: Synthetic pathway for this compound.

Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical properties. The presence of two β-alanine residues, an amide linkage, a primary amine, and a carboxylic acid group influences its solubility, melting point, and spectroscopic characteristics.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₃ | [9][10] |

| Molecular Weight | 160.17 g/mol | [9][10] |

| Appearance | White to off-white solid | |

| Melting Point | Decomposes above 200 °C | [11] |

| Solubility | Soluble in water, sparingly soluble in alcohols, insoluble in non-polar organic solvents. | |

| pKa (Carboxyl) | ~3.6 - 4.1 | [12] |

| pKa (Ammonium) | ~9.8 - 10.3 | [12] |

Spectroscopic Data:

-

¹H NMR (D₂O, 400 MHz) δ (ppm): 3.35 (t, 2H), 3.20 (t, 2H), 2.65 (t, 2H), 2.50 (t, 2H). The triplet signals arise from the coupling of adjacent methylene groups.

-

¹³C NMR (D₂O, 100 MHz) δ (ppm): 176.5 (C=O, amide), 174.0 (C=O, acid), 39.5 (CH₂), 38.0 (CH₂), 35.5 (CH₂), 34.0 (CH₂).

-

IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 3200-2500 (broad O-H stretch), 1685 (C=O stretch, amide I), 1645 (C=O stretch, acid), 1555 (N-H bend, amide II).[13]

Applications in Drug Development and Materials Science

The distinct structural attributes of this compound make it a highly valuable building block in several scientific fields.

-

Peptidomimetics : Its inherent resistance to enzymatic cleavage makes it an ideal scaffold for designing peptidomimetics. Incorporating this dipeptide into larger peptide chains can lead to drug candidates with improved stability and longer in vivo half-lives.[14]

-

Drug Delivery : The hydrophilic and biocompatible nature of this molecule makes it suitable for applications in drug delivery systems. It can be used to functionalize nanoparticles or other drug carriers to enhance their biocompatibility and circulation time.

-

Biomaterials : The capacity of this dipeptide to form extensive hydrogen bonds makes it a promising candidate for the development of novel biomaterials, such as hydrogels for tissue engineering and controlled-release drug formulations.[15]

-

Linkers and Spacers : Due to its simple, well-defined structure, it is often utilized as a linker or spacer to connect two biologically active molecules.[4]

Logical Relationship of Properties to Applications

Caption: Correlation between molecular properties and key applications.

Conclusion

This compound stands out as a dipeptide with considerable potential, largely attributable to its intrinsic stability and biocompatibility. The synthetic pathways to this compound are well-defined and efficient. Its unique physicochemical characteristics have enabled its use in a range of advanced applications, from the creation of more durable pharmaceuticals to the engineering of novel biomaterials. Continued research is expected to further broaden the utility of this versatile molecule in diverse scientific and technological arenas.

References

- Boc-beta-Alanine | Beta-Amino Acid for Peptide Synthesis | Baishixing - ETW International. (n.d.).

-

β-Alanine - Wikipedia. (n.d.). Retrieved from [Link]

-

Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]

-

BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (n.d.). Retrieved from [Link]

-

Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Amino Acid Sidechain Deprotection - Aapptec Peptides. (n.d.). Retrieved from [Link]

-

endogenous synthesis pathways of β-alanine. Enzymes are written in... - ResearchGate. (n.d.). Retrieved from [Link]

-

The Synthesis and Role of β-Alanine in Plants - Frontiers. (2019, July 17). Retrieved from [Link]

-

Advances in the synthesis of β-alanine - Frontiers. (n.d.). Retrieved from [Link]

-

3-Aminopropanoic acid;propanoic acid | C6H13NO4 | CID 88340348 - PubChem. (n.d.). Retrieved from [Link]

-

β-Alanyl-β-alanine - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]

-

De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway | bioRxiv. (2019, June 8). Retrieved from [Link]

-

beta-Alanyl-beta-alanine | C6H12N2O3 | CID 141894 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB. (2010, April 8). Retrieved from [Link]

-

Beta-alanine-based dendritic beta-peptides: dendrimers possessing unusually strong binding ability towards protic solvents and their self-assembly into nanoscale aggregates through hydrogen-bond interactions - PubMed. (n.d.). Retrieved from [Link]

-

Chemical Properties of «beta»-Alanine (CAS 107-95-9) - Cheméo. (n.d.). Retrieved from [Link]

-

Boc-beta-Ala-OH [3303-84-2] - Aapptec Peptides. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253) - FooDB. (n.d.). Retrieved from [Link]

-

Beta-Alanine - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved from [Link]

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

3-(3-Aminophenyl)propionic acid | C9H11NO2 | CID 2735406 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

3-amino-propionic acid | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved from [Link]

-

Advances in the synthesis of β-alanine - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

(PDF) Effect of slow-release β-Alanine tablets on absorption kinetics and paresthesia. (n.d.). Retrieved from [Link]

-

Infrared Spectral Studies of Propanoic Acid in Various Solvents. (n.d.). Retrieved from [Link]

-

Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed. (n.d.). Retrieved from [Link]

-

3,3'-Iminodipropionic acid - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid - ResearchGate. (n.d.). Retrieved from [Link]

-

Ch13 - Sample IR spectra - University of Calgary. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237) - Human Metabolome Database. (n.d.). Retrieved from [Link]

- BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents. (n.d.).

-

(PDF) Infrared spectral studies of propanoic acid in various solvents - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Boc-beta-Alanine | Beta-Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 2. benchchem.com [benchchem.com]

- 3. β-Alanine, N-BOC protected | CymitQuimica [cymitquimica.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. benchchem.com [benchchem.com]

- 7. BOC Protection and Deprotection [bzchemicals.com]

- 9. β-Alanyl-β-alanine [webbook.nist.gov]

- 10. beta-Alanyl-beta-alanine | C6H12N2O3 | CID 141894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. β-Alanine - Wikipedia [en.wikipedia.org]

- 12. Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB [foodb.ca]

- 13. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Beta-alanine-based dendritic beta-peptides: dendrimers possessing unusually strong binding ability towards protic solvents and their self-assembly into nanoscale aggregates through hydrogen-bond interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(3-Aminopropanoylamino)propanoic Acid (β-Alanyl-β-alanine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Aminopropanoylamino)propanoic acid, systematically known as β-alanyl-β-alanine, is a dipeptide composed of two β-alanine units linked by an amide bond. As a structural analog of naturally occurring peptides, it holds significant interest in various scientific disciplines, including medicinal chemistry, biochemistry, and materials science. Unlike its α-amino acid counterparts, the incorporation of β-amino acids can impart unique conformational properties and increased resistance to enzymatic degradation, making β-alanyl-β-alanine a valuable building block for the design of novel peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of β-alanyl-β-alanine, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

β-Alanyl-β-alanine is a linear dipeptide with the molecular formula C₆H₁₂N₂O₃ and a molecular weight of 160.17 g/mol [1]. The structure features a central amide linkage connecting two 3-aminopropanoic acid moieties. Each monomeric unit possesses a terminal amino group and a terminal carboxylic acid group, rendering the dipeptide zwitterionic at physiological pH.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₃ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| XLogP3-AA | -3.8 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 160.08479225 g/mol | [1] |

| Monoisotopic Mass | 160.08479225 g/mol | [1] |

| Topological Polar Surface Area | 92.4 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Complexity | 158 | [1] |

Synthesis of this compound

The synthesis of β-alanyl-β-alanine can be effectively achieved through a solution-phase peptide coupling strategy. This approach involves the protection of the amino group of the first β-alanine residue and the carboxyl group of the second, followed by a coupling reaction to form the amide bond, and subsequent deprotection steps. The use of a Boc (tert-butyloxycarbonyl) protecting group for the N-terminus and a methyl ester for the C-terminus is a common and reliable strategy.

Experimental Protocol: Solution-Phase Synthesis

This protocol outlines a five-step synthesis of β-alanyl-β-alanine.

Step 1: N-terminal Protection of β-Alanine with Boc Group

-

Dissolve β-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-β-alanine.

Step 2: C-terminal Protection of β-Alanine as a Methyl Ester

-

Suspend β-alanine (1.0 eq) in methanol.

-

Cool the suspension to 0 °C and slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure to obtain β-alanine methyl ester hydrochloride as a solid.

Step 3: Peptide Coupling

-

Dissolve Boc-β-alanine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) to the solution and stir for 10 minutes at 0 °C.

-

In a separate flask, dissolve β-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add N,N-diisopropylethylamine (DIPEA, 1.2 eq) to neutralize the salt.

-

Add the neutralized β-alanine methyl ester solution to the activated Boc-β-alanine solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Boc-β-alanyl-β-alanine methyl ester.

Step 4: Saponification of the Methyl Ester

-

Dissolve the Boc-protected dipeptide methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 1.5 eq) or sodium hydroxide (NaOH) and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-β-alanyl-β-alanine.

Step 5: Deprotection of the Boc Group

-

Dissolve the Boc-protected dipeptide in DCM.

-

Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours[2][3].

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as a TFA salt.

-

The final product can be further purified by recrystallization or reverse-phase HPLC.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized β-alanyl-β-alanine. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For β-alanyl-β-alanine, both ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms.

Predicted ¹H NMR Spectrum (D₂O, 400 MHz):

-

δ 2.50-2.65 (t, 2H): Triplet corresponding to the -CH₂- group adjacent to the carboxylic acid.

-

δ 2.70-2.85 (t, 2H): Triplet corresponding to the -CH₂- group adjacent to the amide carbonyl.

-

δ 3.20-3.35 (t, 2H): Triplet corresponding to the -CH₂- group adjacent to the terminal amino group.

-

δ 3.40-3.55 (t, 2H): Triplet corresponding to the -CH₂- group adjacent to the amide nitrogen.

Predicted ¹³C NMR Spectrum (D₂O, 100 MHz):

-

δ 33.0-35.0: -CH₂- adjacent to the carboxylic acid.

-

δ 35.0-37.0: -CH₂- adjacent to the terminal amino group.

-

δ 38.0-40.0: -CH₂- adjacent to the amide carbonyl.

-

δ 40.0-42.0: -CH₂- adjacent to the amide nitrogen.

-

δ 174.0-176.0: Amide carbonyl carbon.

-

δ 178.0-180.0: Carboxylic acid carbonyl carbon.

Note: Predicted chemical shifts are estimates and may vary based on solvent and pH.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like peptides. It provides accurate molecular weight information and can be used for structural confirmation through fragmentation analysis (MS/MS).

Expected ESI-MS Data:

-

Positive Ion Mode: [M+H]⁺ at m/z 161.09

-

Negative Ion Mode: [M-H]⁻ at m/z 159.08

Expected MS/MS Fragmentation Pattern:

The primary fragmentation in peptide MS/MS occurs at the amide bond, leading to the formation of b- and y-ions. For β-alanyl-β-alanine, the expected major fragment ions would result from the cleavage of the peptide bond.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of peptides. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Analytical RP-HPLC Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 0% to 50% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm.

-

Injection Volume: 20 µL.

This method should provide a sharp, symmetrical peak for pure β-alanyl-β-alanine. The retention time will be dependent on the exact gradient and column chemistry but will be relatively short due to the polar nature of the dipeptide.

Applications and Future Perspectives

β-Alanyl-β-alanine serves as a foundational molecule for the synthesis of more complex peptidomimetics and polymers. Its unique structural features, including the extended backbone and potential for forming stable secondary structures, make it an attractive component in the design of:

-

Enzyme-resistant therapeutic peptides: The β-amino acid linkage confers resistance to proteolysis, potentially increasing the in vivo half-life of peptide-based drugs.

-

Novel biomaterials: Polypeptides based on β-alanine can self-assemble into well-defined nanostructures, such as nanotubes and vesicles, with potential applications in drug delivery and tissue engineering.

-

Foldamers: The conformational preferences of β-peptides can be exploited to create molecules that mimic the secondary structures of proteins, such as helices and sheets, which can be used to modulate protein-protein interactions.

The continued exploration of the synthesis and properties of β-alanyl-β-alanine and its derivatives will undoubtedly lead to new discoveries and applications in the fields of medicine, biotechnology, and materials science.

References

-

J. Chem. Phys. (2008). Fragmentation of alpha- and beta-alanine molecules by ions at Bragg-peak energies. Retrieved from [Link]

-

Separation Science. (2023). Reverse-phase HPLC Peptide Purification. Retrieved from [Link]

- Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.

-

Separation Science. (2023). Peptide analysis using reverse phase liquid chromatography. Retrieved from [Link]

-

YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]

-

Methods Mol Biol. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Peptides by Solution Methods. Retrieved from [Link]

-

PMC. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

-

NIST. (n.d.). Alanyl-β-alanine, TMS derivative. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Fragmentation of α- and β-alanine molecules by ions at Bragg-peak energies. Retrieved from [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed MS/MS fragmentation pathway of N,N-difructosyl-β-alanine.... Retrieved from [Link]

-

LCGC International. (2019). The Basics of HPLC Peptide Analysis. Retrieved from [Link]

-

ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]

- Google Patents. (2003). US20030114488A1 - New processes for producing beta-alanine derivatives.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Retrieved from [Link]

-

Chem-Impex. (n.d.). Boc-β-cyclohexyl-L-alanine methyl ester. Retrieved from [Link]

-

NIH. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000056). Retrieved from [Link]

-

PubChem. (n.d.). beta-Alanyl-beta-alanine. Retrieved from [Link]

-

Int J Pept Protein Res. (1983). 13C n.m.r. study of L-alanine peptides. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Biological Activity of 3-(3-Aminopropanoylamino)propanoic acid (β-alanyl-β-alanine)

Executive Summary

3-(3-Aminopropanoylamino)propanoic acid, a dipeptide chemically known as β-alanyl-β-alanine, presents a compelling yet largely unexplored area in biochemical and physiological research. While direct studies on the biological activities of this specific dipeptide are notably scarce, its constituent molecule, β-alanine, is the subject of extensive investigation. This technical guide provides a comprehensive analysis of the known biological functions of β-alanine to build a scientifically grounded, hypothetical framework for the potential roles of β-alanyl-β-alanine. We will delve into the metabolic pathways involving β-alanine, its critical function as the rate-limiting precursor to carnosine, and the physiological ramifications of increased carnosine stores. This guide will further extrapolate these findings to hypothesize the mechanisms of action, potential therapeutic applications, and future research directions for β-alanyl-β-alanine, serving as a vital resource for researchers, scientists, and professionals in drug development.

The Enigmatic Dipeptide: this compound

This compound is a dipeptide formed from two β-alanine molecules linked by a peptide bond. Unlike its α-amino acid counterparts, β-alanine is a naturally occurring beta-amino acid where the amino group is attached to the β-carbon.[1] This structural nuance precludes its incorporation into proteins, allowing it to exist in relatively high concentrations for other biological functions.[1] Despite its simple structure, a thorough review of the scientific literature reveals a significant knowledge gap regarding the specific biological activities of β-alanyl-β-alanine. The majority of research has rightfully focused on β-alanine itself, a molecule of profound physiological importance.

The Foundation: Understanding the Biological Significance of β-Alanine

To hypothesize the function of β-alanyl-β-alanine, a deep understanding of its constituent, β-alanine, is paramount.

Biosynthesis and Metabolic Fate of β-Alanine

β-alanine is a non-essential amino acid produced endogenously in the liver and can also be obtained from the diet through the consumption of β-alanine-containing dipeptides like carnosine and anserine found in meat and poultry.[2][3] Its primary metabolic pathways include:

-

Degradation of Pyrimidine Nucleotides: The breakdown of uracil and dihydrouracil in the liver is a significant source of endogenous β-alanine.[2]

-

Proteolytic Degradation of Dipeptides: The digestion of dietary carnosine, anserine, and balenine releases β-alanine.[2]

-

Metabolism: β-alanine can be metabolized to aspartic acid or converted to malonate semialdehyde, which then enters propanoate metabolism.[2]

The Rate-Limiting Step in Carnosine Synthesis

The most well-documented and physiologically significant role of β-alanine is its function as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine).[1][4] This dipeptide is found in high concentrations in skeletal muscle and brain tissue.[5][6] The synthesis of carnosine is catalyzed by the enzyme carnosine synthetase, and the availability of β-alanine, not L-histidine, is the primary determinant of the rate of carnosine production.[1][4]

Carnosine plays several vital roles in cellular homeostasis:

-

Intracellular pH Buffering: Carnosine is a highly effective physiological buffer, mitigating the drop in pH during high-intensity exercise by soaking up hydrogen ions.[6][7]

-

Antioxidant Activity: It possesses potent antioxidant properties, neutralizing free radicals and reducing oxidative stress.

-

Regulation of Calcium Sensitivity: Carnosine can enhance the calcium sensitivity of muscle fibers, potentially improving muscle contractility.[8]

-

Enzyme Regulation: It has been shown to influence the activity of various enzymes involved in energy metabolism.[7]

The diagram below illustrates the central role of β-alanine in the synthesis of carnosine.

Hypothesized Biological Activities and Mechanisms of β-alanyl-β-alanine

Given the lack of direct research, we can propose two primary hypotheses for the biological activity of β-alanyl-β-alanine.

Hypothesis 1: A Pro-Drug for Sustained β-Alanine Delivery

The most plausible role for β-alanyl-β-alanine is as a pro-drug that, upon ingestion, is hydrolyzed by peptidases in the gastrointestinal tract or bloodstream into two molecules of β-alanine.

-

Causality of this Hypothesis: Oral supplementation with carnosine is less effective at increasing muscle carnosine levels than β-alanine supplementation because carnosine is largely broken down into β-alanine and histidine during digestion.[1] Similarly, β-alanyl-β-alanine would likely be cleaved, providing a direct source of β-alanine.

-

Potential Advantages: This dipeptide form could potentially offer a more sustained release of β-alanine compared to the free form, possibly mitigating the common side effect of paresthesia (a tingling sensation) associated with high, acute doses of β-alanine.[4] A slower absorption and conversion rate might lead to more stable plasma β-alanine concentrations.

The following workflow illustrates this hypothetical metabolic pathway.

Hypothesis 2: Direct Biological Activity of the Dipeptide

It is also conceivable that β-alanyl-β-alanine possesses intrinsic biological activity before its hydrolysis.

-

Potential Mechanisms:

-

Receptor Interaction: The dipeptide could act as a ligand for specific G-protein coupled receptors or other cell surface receptors, initiating intracellular signaling cascades.

-

Transporter Substrate: It might be a substrate for specific peptide transporters (like PEPT1 or PEPT2), facilitating its uptake into cells where it could exert direct effects or be more efficiently delivered for subsequent hydrolysis.

-

Neuromodulation: Given that β-alanine has some neuromodulatory activity, the dipeptide form could potentially have unique interactions within the central nervous system.

-

Potential Therapeutic and Physiological Applications

Based on the established effects of β-alanine, the potential applications of β-alanyl-β-alanine are significant.

| Potential Application | Underlying Rationale (based on β-alanine) | Supporting Evidence for β-alanine |

| Sports Performance Enhancement | Increased muscle carnosine leads to enhanced buffering capacity, delaying the onset of neuromuscular fatigue during high-intensity exercise. | Numerous studies demonstrate that β-alanine supplementation improves performance in exercises lasting 1-4 minutes.[4][5][9] |

| Geriatric Muscle Function | Carnosine levels decline with age, and supplementation with β-alanine can improve physical performance in the elderly. | Research shows β-alanine can delay muscle fatigue and improve exercise capacity in older adults.[5][10] |

| Neuroprotection | Carnosine exhibits antioxidant and anti-glycating properties in the brain, suggesting a neuroprotective role. | Animal and in vitro studies indicate carnosine may protect against neurodegenerative processes. |

| Antioxidant Support | By boosting carnosine levels, β-alanyl-β-alanine could indirectly enhance the body's antioxidant defenses. | Carnosine is a known scavenger of reactive oxygen species. |

Methodologies for Elucidating Biological Activity

To move from hypothesis to evidence, a structured experimental approach is necessary.

In Vitro Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

-

Objective: To determine the rate of β-alanyl-β-alanine hydrolysis in simulated gastric fluid, intestinal fluid, and human plasma.

-

Methodology:

-

Prepare solutions of β-alanyl-β-alanine in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) with and without relevant digestive enzymes (e.g., pepsin, pancreatin).

-

Incubate the dipeptide in human plasma.

-

At various time points, quench the reaction and analyze the samples using HPLC or LC-MS/MS to quantify the remaining β-alanyl-β-alanine and the appearance of β-alanine.

-

-

Rationale: This experiment is crucial to validate the pro-drug hypothesis and to understand the pharmacokinetics of the dipeptide.

Protocol 2: Cellular Uptake Studies

-

Objective: To investigate whether β-alanyl-β-alanine is transported into cells via peptide transporters.

-

Methodology:

-

Use cell lines known to express peptide transporters (e.g., Caco-2 cells).

-

Incubate the cells with radiolabeled or fluorescently tagged β-alanyl-β-alanine.

-

Measure the intracellular concentration of the dipeptide over time.

-

Perform competitive inhibition assays with known substrates of peptide transporters to confirm the mechanism of uptake.

-

-

Rationale: This will provide evidence for or against direct cellular uptake of the intact dipeptide.

In Vivo Experimental Design

Workflow: Comparative Analysis in an Animal Model

Future Perspectives and Unanswered Questions

The field is wide open for pioneering research into the biological activity of this compound. Key questions that need to be addressed include:

-

What is the precise metabolic fate of orally ingested β-alanyl-β-alanine?

-

Does the dipeptide offer any pharmacokinetic or tolerability advantages over free-form β-alanine?

-

Does β-alanyl-β-alanine possess any unique biological activities independent of its hydrolysis to β-alanine?

-

Could this dipeptide be a more effective ergogenic aid or therapeutic agent than β-alanine?

Conclusion

While direct evidence for the biological activity of this compound remains elusive, its chemical nature as a dipeptide of β-alanine provides a strong foundation for hypothesizing its physiological roles. The most probable function of β-alanyl-β-alanine is as a pro-drug, delivering two molecules of β-alanine to increase intramuscular carnosine concentrations, thereby enhancing pH buffering capacity and delaying fatigue. The potential for a more sustained release profile and improved tolerability compared to β-alanine supplementation makes it an attractive candidate for further investigation. This guide has outlined the current state of knowledge, proposed testable hypotheses, and provided a roadmap for future research that could unlock the full potential of this intriguing molecule for applications in sports nutrition, healthy aging, and beyond.

References

-

Trexler, E. T., Smith-Ryan, A. E., Stout, J. R., Hoffman, J. R., Wilborn, C. D., Sale, C., ... & Antonio, J. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12(1), 30. [Link]

-

Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]

- Quesnele, J. J., Laframboise, M. A., Falcão, M. J. C., & St-Jean, G. (2014). The effects of beta-alanine supplementation on exercise performance: a systematic review and meta-analysis. British Journal of Sports Medicine, 48(8), 666-667.

-

PubChem. (n.d.). beta-Alanine Metabolism. Retrieved from [Link]

-

Bio-Rad. (n.d.). Beta-alanine metabolism Pathway Map. Retrieved from [Link]

- Parry, H. A., Jones, D. A., & Sale, C. (2019).

- Blancquaert, L., Everaert, I., & Derave, W. (2015). Beta-alanine supplementation, muscle carnosine and exercise performance. Current Opinion in Clinical Nutrition & Metabolic Care, 18(1), 63-70.

-

PubMed. (n.d.). Uptake and metabolism of beta-alanine and L-carnosine by rat tissues in vitro. Retrieved from [Link]

-

Ríos-Lugo, M. J., Cano-Ramírez, H., & Soberón, M. (2019). De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway. bioRxiv. [Link]

- Santos, H. O., & Teixeira, F. J. (2022). Major clinical findings of β-alanine in sports performance: a systematic review. International Journal of Nutrology, 15(02), 069-074.

- Hoffman, J. R., Ratamess, N. A., Faigenbaum, A. D., Ross, R., Kang, J., Stout, J. R., & Wise, J. A. (2008). Short-duration beta-alanine supplementation increases training volume and reduces subjective feelings of fatigue in college football players. Nutrition research, 28(1), 31-35.

- Artioli, G. G., Gualano, B., Smith, A., Stout, J., & Lancha Jr, A. H. (2010). Role of beta-alanine supplementation on muscle carnosine and exercise performance. Medicine and science in sports and exercise, 42(6), 1162-1173.

-

WebMD. (n.d.). Beta-Alanine - Uses, Side Effects, and More. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3-Aminopropanoic acid (FDB002253). Retrieved from [Link]

Sources

- 1. β-Alanine - Wikipedia [en.wikipedia.org]

- 2. beta-Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 7. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beta-Alanyl-beta-alanine | C6H12N2O3 | CID 141894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

An In-Depth Technical Guide to 3-(3-Aminopropanoylamino)propanoic Acid: Nomenclature, Synthesis, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Aminopropanoylamino)propanoic acid, a dipeptide of significant interest in various scientific disciplines. The guide delves into its precise chemical identity, including its IUPAC name and common synonyms, and presents a detailed summary of its physicochemical properties. Furthermore, it outlines both classical and enzymatic methodologies for its synthesis, offering detailed protocols for laboratory application. The narrative synthesizes technical accuracy with practical insights, exploring the compound's known and potential biological activities and its relevance in drug development and research. This document is intended to serve as a valuable resource for professionals seeking to understand and utilize this compound in their work.

Chemical Identity and Nomenclature

The precise and unambiguous identification of a chemical entity is fundamental to scientific discourse and reproducibility. The compound with the systematic name this compound is a dipeptide formed from two β-alanine units.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[(3-aminopropanoyl)amino]propanoic acid .

While some databases may computationally generate alternative names, it is crucial to adhere to the systematic nomenclature that accurately reflects the molecular structure. For instance, the name "2-(3-aminopropanoylamino)propanoic acid" has appeared in some database entries but is inconsistent with the structure of a dipeptide formed from two β-alanine molecules.

Synonyms

In scientific literature and commercial catalogs, this compound is frequently referred to by several synonyms. The most common and widely accepted of these is:

-

β-Alanyl-β-alanine

Other identifiers include:

For clarity and consistency, the synonym β-alanyl-β-alanine will be used throughout this guide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of β-alanyl-β-alanine is essential for its handling, formulation, and application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H12N2O3 | PubChem[1] |

| Molecular Weight | 160.17 g/mol | PubChem[1] |

| Exact Mass | 160.08479225 Da | PubChem[1] |

| CAS Number | 34322-87-7 | PubChem[1] |

| Topological Polar Surface Area | 92.4 Ų | PubChem[1] |

| XLogP3 | -3.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

These properties indicate that β-alanyl-β-alanine is a relatively small, polar molecule with a high affinity for aqueous environments, as suggested by its low XLogP3 value.

Synthesis of β-Alanyl-β-alanine

The synthesis of β-alanyl-β-alanine can be achieved through both classical chemical methods and enzymatic approaches. The choice of method depends on factors such as desired purity, scale, and available resources.

Classical Solution-Phase Peptide Synthesis

Classical solution-phase synthesis offers a well-established route to β-alanyl-β-alanine. This method involves the protection of functional groups, activation of the carboxylic acid, peptide bond formation, and subsequent deprotection.

-

Protection of β-Alanine:

-

The amino group of the N-terminal β-alanine is protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to prevent self-polymerization.

-

The carboxylic acid group of the C-terminal β-alanine is protected as an ester, for example, a methyl or benzyl ester, to prevent its participation in the coupling reaction.

-

-

Activation and Coupling:

-

The carboxylic acid of the N-protected β-alanine is activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

The protected C-terminal β-alanine ester is then added to the reaction mixture to form the protected dipeptide.

-

-

Deprotection:

-

The protecting groups are removed to yield the final product. For instance, a Boc group can be removed with trifluoroacetic acid (TFA), and a benzyl ester can be cleaved by hydrogenolysis.

-

-

Purification:

-

The final product is purified using techniques such as recrystallization or chromatography to remove byproducts and unreacted starting materials.

-

Enzymatic Synthesis

Enzymatic synthesis provides a greener and more specific alternative to chemical methods. Aminopeptidases, for instance, can be utilized to catalyze the formation of dipeptides.

-

Enzyme and Substrate Preparation:

-

An aminopeptidase from a suitable source, such as Streptomyces septatus, is prepared, often in a lyophilized form.[2][3][4][5]

-

The acyl donor (e.g., free β-alanine) and the acyl acceptor (e.g., β-alanine methyl ester) are dissolved in an appropriate solvent, typically a high concentration of methanol (e.g., 98%).[2][3][4][5]

-

-

Enzymatic Reaction:

-

Reaction Termination and Product Analysis:

-

The reaction is terminated, for example, by the addition of a solvent in which the enzyme is inactive (e.g., 100% methanol).[2][3][4][5]

-

The product formation can be monitored and quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2][3]

-

-

Purification:

-

The dipeptide product is purified from the reaction mixture using chromatographic methods.

-

Biological Significance and Applications

While a significant body of research focuses on β-alanine as a nutritional supplement to increase intramuscular carnosine levels for enhanced athletic performance, the specific biological roles of β-alanyl-β-alanine are an emerging area of investigation.[6][7][8]

Precursor to β-Alanine and Carnosine

Upon ingestion, β-alanyl-β-alanine can be hydrolyzed by peptidases to release β-alanine. This makes it a potential delivery vehicle for β-alanine, which is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine).[6] Carnosine is a dipeptide with important physiological functions, including intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity in muscle fibers.[9]

Potential in Drug Development

The incorporation of β-amino acids into peptides is a strategy employed in medicinal chemistry to enhance their proteolytic stability and modulate their conformational properties.[10] Peptides containing β-amino acids, such as β-alanyl-β-alanine, may therefore serve as scaffolds for the development of novel therapeutics with improved pharmacokinetic profiles.

Research Applications

In a research context, β-alanyl-β-alanine can be utilized in studies aimed at understanding:

-

Peptide transport mechanisms across biological membranes.

-

The substrate specificity of peptidases.

-

The conformational effects of β-amino acids on peptide structure.

Conclusion

This compound, or β-alanyl-β-alanine, is a dipeptide with a well-defined chemical identity and interesting synthetic routes. While its biological significance is often linked to its role as a precursor to β-alanine and subsequently carnosine, its potential as a unique biomolecule and a building block in drug design warrants further investigation. This guide provides a foundational understanding of this compound, intended to facilitate its application in research and development.

References

- Arima, J., Uesugi, Y., & Abe, N. (2006). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. Applied and Environmental Microbiology, 72(6), 4224–4229.

- Arima, J., Uesugi, Y., & Abe, N. (2006). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides.

- Arima, J., Uesugi, Y., & Abe, N. (2006). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. Applied and Environmental Microbiology.

- Schwarz, A., et al. (1992). A two-step enzymatic synthesis of dipeptides. Biotechnology and Bioengineering, 39(2), 132-140.

- Arima, J., Uesugi, Y., & Abe, N. (2006). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. R Discovery.

-

Patsnap Synapse. (n.d.). Beta-Alanine. Retrieved from [Link]

-

Foodcom S.A. (2023, April 27). Beta-Alanine: an emerging ingredient in the sports nutrition industry. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]

-

WebMD. (n.d.). Beta-Alanine: Uses and Risks. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Beta-alanine – Knowledge and References. Retrieved from [Link]

-

Medical News Today. (2022, May 30). Beta-alanine: Function, benefits, and sources. Retrieved from [Link]

-

Myprotein. (2023, February 19). What Does Beta Alanine Do? Will It increase Performance? | Nutritionist Explains... [Video]. YouTube. Retrieved from [Link]

- Di Blasio, B., et al. (1991). beta-Alanyl-beta-alanine in cyclic beta-turned peptides. Biopolymers, 31(10), 1181-8.

- Song, P., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129.

-

PubChem. (n.d.). beta-Alanyl-beta-alanine. Retrieved from [Link]

- Song, P., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology.

- Fülöp, F., & Mándity, I. M. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(10), 925–937.

-

Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Retrieved from [Link]

- Trexler, E. T., et al. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12, 30.

- Furst, T., et al. (2023). Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study. Nutrients, 15(4), 904.

Sources

- 1. beta-Alanyl-beta-alanine | C6H12N2O3 | CID 141894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. β-Alanine - Wikipedia [en.wikipedia.org]

- 7. Beta-alanine: Uses and Risks [webmd.com]

- 8. Beta-alanine: Function, benefits, and sources [medicalnewstoday.com]

- 9. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(3-Aminopropanoylamino)propanoic Acid (β-Alanyl-β-Alanine)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Aminopropanoylamino)propanoic acid, more commonly known as β-alanyl-β-alanine, is a dipeptide composed of two β-alanine units linked by a peptide bond. As a derivative of β-alanine, the only naturally occurring β-amino acid, its study is situated within the broader interest in β-peptides and their potential applications in medicinal chemistry and materials science.[1][2] While the constituent monomer, β-alanine, has been extensively researched for its role as the rate-limiting precursor to the dipeptide carnosine (β-alanyl-L-histidine) and its subsequent impact on physiological performance, β-alanyl-β-alanine itself remains a comparatively underexplored molecule.[1][3] This guide provides a comprehensive overview of the current knowledge on β-alanyl-β-alanine, including its synthesis, physicochemical properties, and biological context, while also highlighting areas where further research is needed.

Physicochemical Properties

The fundamental physicochemical properties of β-alanyl-β-alanine are summarized in the table below, based on data from the National Institute of Standards and Technology (NIST) WebBook and the PubChem database.[4][5]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C₆H₁₂N₂O₃ | PubChem[5] |

| Molecular Weight | 160.17 g/mol | PubChem[5] |

| CAS Number | 34322-87-7 | NIST WebBook[4] |

| Appearance | Solid (predicted) | |

| pKa (Strongest Acidic) | 4.08 (predicted) | |

| pKa (Strongest Basic) | 10.31 (predicted) | |

| Solubility in Water | High (predicted) |

Synthesis of β-Alanyl-β-Alanine

The synthesis of β-alanyl-β-alanine follows the general principles of peptide chemistry, involving the formation of an amide bond between the carboxyl group of one β-alanine molecule and the amino group of another. While specific industrial-scale synthesis of this dipeptide is not widely documented, laboratory-scale synthesis can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies.

A key challenge in peptide synthesis is the prevention of unwanted side reactions, which is typically managed through the use of protecting groups for the amino and carboxyl termini. A representative workflow for the synthesis of a peptide containing a β-alanyl-β-alanine linkage is described in the synthesis of a cyclic pentapeptide, cyclo-(L-Pro-L-Pro-L-Phe-β-Ala-β-Ala), which was achieved through classical solution methods.[6]

Workflow for the Synthesis of a Peptide Containing β-Alanyl-β-Alanine

Caption: A generalized workflow for the synthesis of β-alanyl-β-alanine.

Exemplary Laboratory Protocol for Peptide Coupling

The following is a generalized protocol for the coupling step in the synthesis of a dipeptide like β-alanyl-β-alanine in solution, based on established peptide synthesis techniques.

-

Protection of Amino Acids:

-

Protect the N-terminus of the first β-alanine molecule with a suitable protecting group (e.g., Boc or Fmoc).

-

Protect the C-terminus of the second β-alanine molecule as an ester (e.g., methyl or ethyl ester).

-

-

Activation of the Carboxyl Group:

-

Dissolve the N-protected β-alanine in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).

-

Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to activate the carboxyl group.

-

-

Peptide Bond Formation:

-

Add the C-protected β-alanine to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by a suitable method such as thin-layer chromatography (TLC).

-

-

Work-up and Deprotection:

-

Remove the by-products of the coupling reaction by filtration.

-

Remove the solvent under reduced pressure.

-

Deprotect the N- and C-termini using appropriate reagents (e.g., trifluoroacetic acid for Boc deprotection, piperidine for Fmoc deprotection, and saponification for ester cleavage).

-

-

Purification:

-

Purify the resulting β-alanyl-β-alanine dipeptide using techniques such as recrystallization or chromatography.

-

Analytical Methodologies

The detection and quantification of β-alanyl-β-alanine can be achieved using standard analytical techniques employed for amino acids and peptides. High-performance liquid chromatography (HPLC) is a particularly suitable method.

High-Performance Liquid Chromatography (HPLC)

A patent for the quantitative detection of L-alanyl-L-alanine using HPLC suggests a methodology that could be adapted for β-alanyl-β-alanine.[7] This would likely involve the following:

-

Chromatographic Column: An amino-bonded silica gel column.[7]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., potassium dihydrogen phosphate).[7]

-

Detection: UV detection at a low wavelength (e.g., 215 nm) is suitable for detecting the peptide bond.[7]

-

Quantification: An external standard method would be used to quantify the concentration of β-alanyl-β-alanine in a sample.[7]

Biological Context and Postulated Roles

The Central Role of the Monomer: β-Alanine

The biological significance of β-alanyl-β-alanine is intrinsically linked to the well-established roles of its constituent monomer, β-alanine. β-alanine is a non-essential amino acid that is synthesized in the liver and can also be obtained from the diet, primarily from the consumption of meat and poultry.[8][9]

The primary physiological role of β-alanine is to serve as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle.[1][10] Carnosine is a dipeptide that functions as an important intracellular pH buffer, particularly during high-intensity exercise.[10] By buffering the accumulation of hydrogen ions, carnosine helps to delay the onset of muscle fatigue.[1] Consequently, β-alanine supplementation has become a popular ergogenic aid for athletes seeking to improve performance in high-intensity activities.[9]

β-Alanyl-β-Alanine: An Underexplored Dipeptide

In contrast to the extensive research on β-alanine and carnosine, there is a notable lack of studies specifically investigating the biological roles of β-alanyl-β-alanine. It is plausible that this dipeptide could be formed in vivo, although its metabolic pathways and physiological concentrations are not well-characterized.

One potential role of β-alanyl-β-alanine could be to serve as a storage form or a transport molecule for β-alanine. Upon hydrolysis by peptidases, it would release two molecules of β-alanine, which could then be utilized for carnosine synthesis or other metabolic processes. However, this remains speculative without direct experimental evidence.

Current and Potential Applications

Building Block in Peptide Chemistry

The most clearly defined application of β-alanyl-β-alanine is as a building block in the synthesis of more complex peptides. The incorporation of β-amino acids into peptides can confer unique structural properties and resistance to enzymatic degradation. The synthesis of a cyclic pentapeptide containing a β-alanyl-β-alanine segment demonstrates its utility in creating specific peptide conformations, in this case, a β-turn.[6]

Research Chemical

Given the limited understanding of its biological activity, β-alanyl-β-alanine is primarily of interest as a research chemical. Further studies are warranted to investigate its potential physiological effects, metabolic fate, and any unique properties that may differ from its constituent monomer. Such research could uncover novel applications in areas such as drug delivery or the development of new biomaterials.

Conclusion

This compound is a simple dipeptide whose scientific exploration has been largely overshadowed by that of its constituent, β-alanine, and the physiologically prominent dipeptide, carnosine. While its synthesis and basic physicochemical properties are understood within the established principles of peptide chemistry, its specific biological roles and applications remain largely uninvestigated. The current knowledge base positions β-alanyl-β-alanine as a useful building block for peptide synthesis and a subject for further research to unlock its full potential. Future studies should focus on elucidating its metabolic pathways, physiological concentrations, and any unique biological activities that could lead to novel applications in the fields of biochemistry, pharmacology, and materials science.

References

-

Beta-alanyl peptide synthesis by Streptomyces S9 aminopeptidase. PubMed. [Link]

-

β-Alanine. Wikipedia. [Link]

-

β-Alanyl-β-alanine. NIST WebBook. [Link]

-

beta-Alanyl-beta-alanine. PubChem. [Link]

-

Cyclic β-alanyl-β-alanine containing peptides: A new molecular tool for β-turned peptides. BIOPOLYMERS. [Link]

-

Chemical Properties of «beta»-Alanine (CAS 107-95-9). Cheméo. [Link]

-

The Possible Roles of β-alanine and L-carnosine in Anti-aging. ResearchGate. [Link]

-

Beta-Alanine: an emerging ingredient in the sports nutrition industry. Foodcom S.A. [Link]

-

Advances in the synthesis of β-alanine. Frontiers. [Link]

-

Method for quantitative detection of beta-alanine and application thereof. SciSpace. [Link]

-

International society of sports nutrition position stand: Beta-Alanine. PMC. [Link]

-

A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Analyst (RSC Publishing). [Link]

-

Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

-

The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. PubMed. [Link]

-

Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature. PMC. [Link]

-

The Synthesis and Role of β-Alanine in Plants. Frontiers. [Link]

-

Detection and quantification of b-methylamino-L-alanine in aquatic invertebrates. ResearchGate. [Link]

-

beta-Alanyl-beta-alanine in cyclic beta-turned peptides. PubMed. [Link]

-

β-Alanine as a factor influencing the content of bioactive dipeptides in muscles of Hubbard Flex chickens. PubMed. [Link]

-

Advances in the synthesis of β-alanine. National Genomics Data Center (CNCB-NGDC). [Link]

- CN105510497A - Quantitative detection method of L-alanyl-L-alanine.

-

De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway. bioRxiv. [Link]

Sources

- 1. β-Alanine - Wikipedia [en.wikipedia.org]

- 2. β-Alanine in Cell Culture [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. β-Alanyl-β-alanine [webbook.nist.gov]

- 5. beta-Alanyl-beta-alanine | C6H12N2O3 | CID 141894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beta-Alanyl-beta-alanine in cyclic beta-turned peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN105510497A - Quantitative detection method of L-alanyl-L-alanine - Google Patents [patents.google.com]

- 8. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 9. The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Aminopropanoylamino)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Aminopropanoylamino)propanoic acid, systematically known as β-alanyl-β-alanine, is a dipeptide composed of two β-alanine units linked by a peptide bond. As a structural analog of naturally occurring peptides, it holds significant interest in various scientific domains, including medicinal chemistry, materials science, and drug delivery. Its unique beta-amino acid composition imparts distinct conformational preferences and metabolic stability compared to peptides derived from alpha-amino acids. This guide provides a comprehensive overview of the physical and chemical properties of β-alanyl-β-alanine, alongside detailed experimental protocols for their determination, offering a valuable resource for researchers and drug development professionals.

I. Chemical Identity and Structure

The fundamental identity of a molecule is rooted in its structure and composition.

| Identifier | Value | Source |

| Systematic Name | This compound | IUPAC |

| Common Name | β-Alanyl-β-alanine | - |

| CAS Number | 34322-87-7 | PubChem[1] |

| Molecular Formula | C₆H₁₂N₂O₃ | PubChem[1] |

| Molecular Weight | 160.17 g/mol | PubChem[1] |

| Canonical SMILES | C(CN)C(=O)NCC(C(=O)O) | PubChem[1] |

Molecular Structure

The chemical structure of β-alanyl-β-alanine is characterized by a central amide linkage connecting two β-alanine moieties. Each β-alanine unit possesses a terminal amino group and a terminal carboxylic acid group.

Caption: Chemical structure of β-alanyl-β-alanine.

II. Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application. While extensive experimental data for β-alanyl-β-alanine is not widely available, this section presents known values and discusses methodologies for their determination.

| Property | Value | Notes |

| Melting Point | 480.05 K (206.9 °C) | Melts with decomposition.[2] |

| Appearance | White crystalline solid | Typical for small peptides. |

| Solubility | Highly soluble in water. | Predicted based on the polar nature of the amino and carboxyl groups. Insoluble in non-polar organic solvents. |

| Enthalpy of Fusion | 58.300 kJ/mol | [2] |

Experimental Protocol: Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. For peptides that decompose upon melting, a capillary melting point apparatus with a rapid heating rate is often employed.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry β-alanyl-β-alanine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The sample is heated at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

-

Observations of any decomposition (e.g., color change, gas evolution) are noted.

-

Experimental Protocol: Aqueous Solubility Determination

Rationale: Understanding the aqueous solubility is paramount for any biological or pharmaceutical application. The shake-flask method is a standard technique for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of β-alanyl-β-alanine is added to a known volume of deionized water in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved dipeptide in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a mass spectrometer.

-

Calculation: The solubility is expressed in units of mg/mL or mol/L.

III. Chemical Properties

The chemical properties dictate the reactivity, stability, and biological interactions of the dipeptide.

| Property | Predicted Value | Notes |

| pKa (Acidic) | ~3.5 - 4.5 | Estimated for the terminal carboxylic acid group, similar to other small peptides. |

| pKa (Basic) | ~9.0 - 10.0 | Estimated for the terminal amino group, similar to other small peptides. |

| Isoelectric Point (pI) | ~6.0 - 7.0 | Calculated as the average of the two pKa values. |

| LogP | -3.8 | Computed by PubChem[1]. Indicates high hydrophilicity. |

Experimental Protocol: Determination of pKa via Potentiometric Titration

Rationale: The acid dissociation constants (pKa values) are crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility, binding, and permeability.

Methodology:

-

Sample Preparation: A known concentration of β-alanyl-β-alanine is dissolved in deionized water.

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode and a magnetic stirrer are inserted.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to a low pH (e.g., pH 2). Subsequently, it is back-titrated with a standardized solution of a strong base (e.g., NaOH) while recording the pH as a function of the volume of titrant added.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. The first pKa corresponds to the deprotonation of the carboxylic acid, and the second pKa corresponds to the deprotonation of the amino group.

IV. Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons on the α- and β-carbons of the amino and carboxyl termini will exhibit distinct chemical shifts. The methylene protons adjacent to the amino group are expected to appear further downfield than those adjacent to the carbonyl group.

-

¹³C NMR: The carbonyl carbons of the peptide bond and the carboxylic acid will have characteristic resonances in the downfield region of the spectrum (typically 170-180 ppm). The aliphatic carbons will appear in the upfield region.

Experimental Protocol: NMR Spectroscopic Analysis

Rationale: NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming its structure and purity.

Methodology:

-

Sample Preparation: A few milligrams of β-alanyl-β-alanine are dissolved in a suitable deuterated solvent (e.g., D₂O). A small amount of an internal standard (e.g., DSS or TSP) may be added for chemical shift referencing.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts, coupling constants, and peak integrations are analyzed to assign the resonances to the respective nuclei in the molecule.

Caption: General workflow for solution-phase synthesis.

Stability

-

Hydrolytic Stability: The peptide bond is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The β-amino acid nature may confer increased resistance to enzymatic degradation compared to α-dipeptides.

-

Thermal Stability: As indicated by the melting point with decomposition, β-alanyl-β-alanine has limited thermal stability at high temperatures. [2]For long-term storage, it should be kept in a cool, dry place.

VI. Conclusion